molecular formula Zn(C18H35O2)2<br>C36H70O4Zn<br>Zn(C18H35O2)2<br>C36H70O4Zn B7822207 ZINC stearate CAS No. 51731-04-5

ZINC stearate

Cat. No. B7822207
CAS RN: 51731-04-5
M. Wt: 632.3 g/mol
InChI Key: XOOUIPVCVHRTMJ-UHFFFAOYSA-L
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Patent
US04151106

Procedure details

One liter of water in a glass vessel of a capacity of 5 liters is cooled to 4° C. with ice. 75 g of Na2O2 are dissolved in water with agitation and cooling. Subsequently, a mixture prepared in advance from 260 g benzoyl chloride and 200 g of a commercially available desensitizing agent on the basis of phthalic ester (Ultramoll TGN, from the firm Bayer A. G., Leverkusen) is added drop by drop to the sodium peroxide solution within 20 minutes. During the first 10 minutes the temperature is held at about 8° C. by means of the addition of ice. During the following 10 minutes ice is added so that the temperature can slowly rise to 15° C. Subsequently, the reaction mixture is for 1/2 hour allowed to continue reacting while being agitated, and 12 g of zinc stearate are stirred into the reaction mixture. The pasty constituents are separated from the excess liquid in a centrifuge with settling sump. After two washing cycles and dehydration by means of a centrifuge one obtains a homogeneous, stable benzoyl peroxide paste with about 50% peroxide, 43% desensitizing agent and a remainder of water and zinc stearate. The paste has a viscosity of 1800 poise.
[Compound]
Name
Na2O2
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
[Compound]
Name
phthalic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-:10][O-:11].[Na+].[Na+]>O.C([O-])(=O)CCCCCCCCCCCCCCCCC.[Zn+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>[C:1]([O:10][O:11][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Na2O2
Quantity
75 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
260 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
phthalic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][O-].[Na+].[Na+]
Step Five
Name
Quantity
12 g
Type
catalyst
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while being agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
During the first 10 minutes the temperature is held at about 8° C. by means of the addition of ice
Duration
10 min
ADDITION
Type
ADDITION
Details
During the following 10 minutes ice is added so that the temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
can slowly rise to 15° C
CUSTOM
Type
CUSTOM
Details
The pasty constituents are separated from the excess liquid in a centrifuge

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.